![molecular formula C14H12F3N3O2S B2384708 6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797870-94-0](/img/structure/B2384708.png)
6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
The compound “6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as intermediates . For instance, the synthesis of a related compound, tipranavir, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of a trifluoromethyl group and a phenylsulfonyl group attached to the pyrimidine ring further characterizes this compound.Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other pyrimidine derivatives. For instance, some pyrimidine derivatives have been recognized as NF-κB and AP-1 inhibitors, showing inhibitory effects on both IL-2 and IL-8 levels .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups are known to confer unique physicochemical properties to TFMP derivatives .Scientific Research Applications
- Innovation : Recent research has demonstrated that PhSO₂CF₃ can serve as a trifluoromethyl radical precursor. Under visible light irradiation, it forms electron donor–acceptor complexes with arylthiolate anions, enabling S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .
- Key Intermediate : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a crucial intermediate for synthesizing fluazifop, an herbicide. The straightforward one-step reaction to obtain 2,5-CTF is significant for agrochemical production .
- Stability : CF₃S-containing compounds exhibit higher stability under acidic conditions, making them valuable in drug design .
- Organofluorine Chemistry : This approach provides a versatile method for introducing fluoroalkyl groups into organic molecules .
Photoredox Catalysis and S-Trifluoromethylation
Agrochemical Synthesis
Drug Discovery and Development
Fluoroalkylation Reactions
Coupling Reactions and Nucleophilic Transformations
Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, it is known that many pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For instance, 2-(Trifluoromethyl)pyridine, a related compound, has hazard statements indicating it is flammable and can cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-3-1-2-4-13(11)23(21,22)20-6-5-12-10(8-20)7-18-9-19-12/h1-4,7,9H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQPHXPZEIXKQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
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